molecular formula C11H10F2N2O B2847277 6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-2-carbonitrile CAS No. 2199601-88-0

6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-2-carbonitrile

Cat. No. B2847277
CAS RN: 2199601-88-0
M. Wt: 224.211
InChI Key: SFEJFRWQTKMOEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyridine derivatives involves various methods. One common method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C . This affords 2-substituted pyridines in good yields. By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides are obtained, enabling the synthesis of 2,6-disubstituted pyridines .


Chemical Reactions Analysis

The chemical reactions involving pyridine derivatives are diverse. For instance, a nickel-catalyzed reductive coupling of bromopyridines with tertiary alkyl bromides provides alkylated pyridines bearing an all-carbon quaternary center . This strategy features mild conditions, broad substrate scope, and high functional group tolerance .

Scientific Research Applications

Chemistry and Properties

Research has extensively explored the chemistry and properties of pyridine derivatives, highlighting their importance in various scientific fields. The study by Boča, Jameson, and Linert (2011) reviews the chemistry of compounds containing pyridine derivatives, emphasizing their spectroscopic properties, structures, and biological and electrochemical activity. This comprehensive analysis suggests potential research directions for unknown analogues, including 6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-2-carbonitrile, indicating its promise in scientific investigations (Boča, Jameson, & Linert, 2011).

Environmental and Biological Impact

The environmental and biological impact of fluorinated compounds, including derivatives similar to 6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-2-carbonitrile, has been a subject of study. Wang et al. (2019) explored the environmental effects of alternative PFAS compounds, shedding light on their potential toxicity and the need for further toxicological studies to assess their long-term usability. Their findings highlight the systemic multiple organ toxicities of these compounds, suggesting caution in their application and further research into their safety profiles (Wang et al., 2019).

Treatment Technologies

Research into the removal of perfluorinated compounds from water sources has identified activated carbon as a widely used technology, with limitations in its effectiveness against certain compounds. Espana, Mallavarapu, and Naidu (2015) critically reviewed existing methods for removing such compounds, including PFOS and PFOA, from wastewater. This review suggests that while activated carbon is commonly employed, there is a need for the development of more cost-effective and efficient treatment methods to address the challenges posed by these persistent pollutants (Espana, Mallavarapu, & Naidu, 2015).

properties

IUPAC Name

6-[(3,3-difluorocyclobutyl)methoxy]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2N2O/c12-11(13)4-8(5-11)7-16-10-3-1-2-9(6-14)15-10/h1-3,8H,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEJFRWQTKMOEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)COC2=CC=CC(=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.